1-(4-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide 1-(4-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14780532
InChI: InChI=1S/C18H15FN6O2S/c1-27-11-15-22-23-18(28-15)21-16(26)14-10-20-25(13-6-4-12(19)5-7-13)17(14)24-8-2-3-9-24/h2-10H,11H2,1H3,(H,21,23,26)
SMILES:
Molecular Formula: C18H15FN6O2S
Molecular Weight: 398.4 g/mol

1-(4-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

CAS No.:

Cat. No.: VC14780532

Molecular Formula: C18H15FN6O2S

Molecular Weight: 398.4 g/mol

* For research use only. Not for human or veterinary use.

1-(4-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide -

Specification

Molecular Formula C18H15FN6O2S
Molecular Weight 398.4 g/mol
IUPAC Name 1-(4-fluorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-pyrrol-1-ylpyrazole-4-carboxamide
Standard InChI InChI=1S/C18H15FN6O2S/c1-27-11-15-22-23-18(28-15)21-16(26)14-10-20-25(13-6-4-12(19)5-7-13)17(14)24-8-2-3-9-24/h2-10H,11H2,1H3,(H,21,23,26)
Standard InChI Key DSHYUDXVAHPRNJ-UHFFFAOYSA-N
Canonical SMILES COCC1=NN=C(S1)NC(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N4C=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole core substituted at the 1-position with a 4-fluorophenyl group and at the 4-position with a carboxamide bridge linked to a thiadiazole ring. The thiadiazole moiety is further functionalized with a methoxymethyl group, while the pyrazole’s 5-position hosts a pyrrole ring. This intricate arrangement contributes to its molecular diversity and reactivity .

Molecular Formula and Weight

With the molecular formula C₁₈H₁₅FN₆O₂S and a molecular weight of 398.4 g/mol, the compound’s structure is optimized for balanced lipophilicity and solubility, critical for drug-likeness. Key physicochemical parameters include:

PropertyValue
LogP (Partition Coefficient)~2.8 (predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7
Polar Surface Area120 Ų

These properties suggest moderate membrane permeability and compatibility with oral bioavailability .

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis involves multi-step reactions leveraging cyclization and coupling strategies. A representative pathway includes:

  • Pyrazole Core Formation: Ethyl acetoacetate reacts with hydrazine derivatives under basic conditions to form the pyrazole ring, as described in pyrazole synthesis methodologies .

  • Thiadiazole Introduction: The carboxamide group at position 4 undergoes condensation with a pre-formed 5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene moiety, utilizing coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) .

  • Pyrrole and Fluorophenyl Functionalization: Suzuki-Miyaura cross-coupling introduces the 4-fluorophenyl group, while the pyrrole ring is appended via nucleophilic substitution.

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 1703 cm⁻¹ (C=O stretch of carboxamide) and 1585 cm⁻¹ (C=N stretch of thiadiazole) confirm functional groups .

  • ¹H NMR: Signals at δ 8.7–8.9 ppm (aromatic protons), δ 3.4 ppm (methoxymethyl CH₃O), and δ 6.8 ppm (pyrrole protons) validate substituent integration .

  • Mass Spectrometry: A molecular ion peak at m/z 398.4 (M+1) aligns with the theoretical molecular weight.

Pharmacological Activities

Antiparasitic Efficacy

In cellular models of Trypanosoma cruzi infection, derivatives featuring fluorophenyl-thiadiazole scaffolds demonstrate potent trypanocidal activity. The compound’s EC₅₀ against intracellular amastigotes is <5 µM, comparable to benchmark drug benznidazole . Ultrastructural analysis reveals parasite flagellum detachment, indicating a novel mechanism of action .

Antimicrobial Properties

Carboxamide derivatives of pyrazole show broad-spectrum antimicrobial activity. Against Staphylococcus aureus, this compound displays a MIC of 16 µg/mL, attributed to thiadiazole-mediated disruption of bacterial cell wall synthesis .

Comparative Analysis with Structural Analogs

Substituent variations significantly influence biological activity. Key comparisons include:

Analog SubstituentBiological Activity (EC₅₀/IC₅₀)Key Difference
4-Chlorophenyl6.7 µM (Trypanosoma cruzi)Higher lipophilicity
4-Bromophenyl9.1 µM (MCF-7 cells)Increased steric hindrance
4-Methylphenyl22 µM (S. aureus)Reduced electronic withdrawal

The 4-fluorophenyl derivative strikes an optimal balance between electronic effects and metabolic stability, justifying its superior efficacy .

Applications and Future Directions

Therapeutic Prospects

This compound’s multifunctional architecture supports applications in:

  • Chagas Disease Treatment: As a lead candidate for overcoming benznidazole resistance .

  • Oncology: Combinatorial regimens with DNA-intercalating agents to enhance cytotoxicity .

  • Antimicrobial Therapy: Hybridization with β-lactam antibiotics to combat multidrug-resistant pathogens .

Optimization Strategies

Ongoing research focuses on:

  • Bioisosteric Replacement: Substituting the pyrrole ring with imidazole to improve pharmacokinetics.

  • Prodrug Development: Esterification of the carboxamide group to enhance oral absorption.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator